Array ( [bid] => 7770265 ) Buy (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine

(2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine

Catalog No.
S8054704
CAS No.
M.F
C11H22N2O
M. Wt
198.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine

Product Name

(2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine

IUPAC Name

(2R,6S)-2,6-dimethyl-4-piperidin-4-ylmorpholine

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

InChI

InChI=1S/C11H22N2O/c1-9-7-13(8-10(2)14-9)11-3-5-12-6-4-11/h9-12H,3-8H2,1-2H3/t9-,10+

InChI Key

MYYJFAYHVMWIDI-AOOOYVTPSA-N

SMILES

CC1CN(CC(O1)C)C2CCNCC2

Canonical SMILES

CC1CN(CC(O1)C)C2CCNCC2

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2CCNCC2
  • Medicinal Chemistry

    Morpholine rings are a common feature in many biologically active molecules. Scientists investigate these molecules for their potential as medications for various diseases.

  • Organic Chemistry

    Morpholine derivatives are used as building blocks in organic synthesis. This means researchers can use them to create more complex molecules with desired properties.ScienceDirect:

  • Materials Science

    Scientists explore morpholine-containing molecules for their potential applications in materials science, such as catalysis or the development of new polymers.RSC Advances, Royal Society of Chemistry:

(2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine is a morpholine derivative characterized by the substitution of two methyl groups at the 2 and 6 positions of the morpholine ring, along with a piperidin-4-yl group at the 4 position. This unique structure contributes to its diverse chemical properties and potential applications in various scientific fields. The compound's molecular formula is C11H22N2O, and it has a molecular weight of approximately 198.31 g/mol .

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, yielding N-oxides.
  • Reduction: Reduction can be performed with lithium aluminum hydride, resulting in various reduced derivatives.
  • Substitution: The piperidin-4-yl group can be replaced through nucleophilic substitution reactions with different nucleophiles.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Piperidin-4-yl ethyl halide with a base like sodium hydride.

Research indicates that (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine exhibits potential biological activities. It interacts with various biological targets, including receptors and enzymes, which may modulate their functions. This interaction is being explored for therapeutic applications, particularly in drug discovery aimed at treating various diseases.

Synthetic Routes

The synthesis of (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine typically involves:

  • Formation of the Morpholine Ring: This can be achieved by reacting diethanolamine with formaldehyde under acidic conditions.
  • Substitution at the 2 and 6 Positions: Methyl groups are introduced at these positions through appropriate alkylation reactions.
  • Attachment of the Piperidin-4-yl Group: This is accomplished via nucleophilic substitution where a piperidin-4-yl ethyl halide reacts with the morpholine derivative.

Industrial Production Methods

In industrial settings, optimized reaction conditions are employed to enhance yield and purity. Techniques may include continuous flow reactors and precise temperature control, along with the use of catalysts to accelerate reaction rates.

(2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine has several notable applications:

  • Chemistry: It serves as a building block in organic synthesis for creating more complex molecules.
  • Biology: The compound is investigated for its interactions with biological targets.
  • Medicine: Ongoing research explores its potential as a lead compound in drug development.
  • Industry: It is utilized in developing new materials and as an intermediate in pharmaceuticals and agrochemicals.

Studies on (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine focus on its interactions with specific molecular targets. These studies aim to elucidate how the compound binds to receptors or enzymes, thereby affecting their activity. The mechanisms involved depend on the context of use and the specific biological pathways engaged by the compound .

Several compounds share structural similarities with (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(Piperidin-4-yl) morpholineMorpholine ring with piperidineLacks methyl substitutions
2-MethylmorpholineMethyl group at position 2Simpler structure without piperidine
N-MethylmorpholineMethyl group on nitrogenDifferent nitrogen substitution pattern
3-PyridinemethanolPyridine ring instead of morpholineDifferent heterocyclic structure

The uniqueness of (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine lies in its specific arrangement of substituents that may confer distinct biological activities compared to these similar compounds .

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

198.173213330 g/mol

Monoisotopic Mass

198.173213330 g/mol

Heavy Atom Count

14

Dates

Last modified: 04-15-2024

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